molecular formula C17H26N2O5S B4575022 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4575022
M. Wt: 370.5 g/mol
InChI Key: HHWNVTQUHITDCG-UHFFFAOYSA-N
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Description

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 2,2-dimethylpropanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the 3,4-dimethoxyphenylsulfonyl group. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the sulfonyl group onto the piperazine ring.

    Condensation reactions: These reactions help in forming the final product by combining the intermediate compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)16(20)18-8-10-19(11-9-18)25(21,22)13-6-7-14(23-4)15(12-13)24-5/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNVTQUHITDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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